molecular formula C19H23N5O3 B6498876 8-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887696-84-6

8-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6498876
CAS RN: 887696-84-6
M. Wt: 369.4 g/mol
InChI Key: TXILDNRYWAYJQS-UHFFFAOYSA-N
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Description

This compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes in the body. They are found in DNA, RNA, and ATP. The compound also contains a methoxy group and a methylphenyl group, which can influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring system and various substituents. The purine ring system is a fused ring structure containing four nitrogen atoms. The methoxy, methylphenyl, and propyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the purine ring could participate in a variety of reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties based on the presence of the methoxy group .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on experimental studies .

Future Directions

The study of purine derivatives is a significant area of research in medicinal chemistry, given their role in many biological processes. This specific compound could potentially be studied for its biological activity and potential therapeutic applications .

properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-8-24-17(25)15-16(21(3)19(24)26)20-18-22(9-10-23(15)18)13-11-12(2)6-7-14(13)27-4/h6-7,11H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXILDNRYWAYJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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